6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry .
Preparation Methods
The synthesis of 6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The specific pathways involved depend on the biological context and the target enzyme or receptor .
Comparison with Similar Compounds
Similar compounds to 6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one include other thienopyrimidines and pyridine derivatives. These compounds share structural similarities but may differ in their substituents and biological activities. For example:
6-ethynylthieno[3,2-d]pyrimidin-4-anilines: These compounds are known for their kinase inhibitory activity.
2-(pyridin-2-yl)pyrimidine derivatives: These have been studied for their anti-fibrotic and anti-tumor activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
588682-09-1 |
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Molecular Formula |
C14H13N3OS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3OS2/c1-2-10-6-11-12(20-10)16-14(19)17(13(11)18)8-9-4-3-5-15-7-9/h3-7H,2,8H2,1H3,(H,16,19) |
InChI Key |
HDPFTQMZSANWBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)NC(=S)N(C2=O)CC3=CN=CC=C3 |
Origin of Product |
United States |
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